molecular formula C16H13N5O2S B1200353 3-[5-(2-furanyl)-1H-pyrazol-3-yl]-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

3-[5-(2-furanyl)-1H-pyrazol-3-yl]-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

Cat. No. B1200353
M. Wt: 339.4 g/mol
InChI Key: NXTMOTYZHUYKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(2-furanyl)-1H-pyrazol-3-yl]-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione is a member of triazoles.

Scientific Research Applications

Chemical Modification and Pharmacological Potential

  • Pyrazole and 1,2,4-triazole derivatives, including compounds like 3-[5-(2-furanyl)-1H-pyrazol-3-yl]-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione, are strategically significant in modern medicine and pharmacy. Their chemical structure allows for modifications impacting pharmacological activities, making them a focus of synthetic transformations for exploring biological potential (Fedotov et al., 2022).

Anticancer and Antifungal Properties

  • Research on derivatives of triazole, such as those containing the 1,2,4-triazole moiety, has shown that these compounds can act as effective inhibitors against cancer and fungal infections. Molecular docking studies indicate their potential interaction with biological targets like 14-α-demethylase lanosterol, suggesting antifungal activities (Fedotov et al., 2022).

Synthesis and Characterization

  • The synthesis process of these compounds involves multiple steps, including interaction with carboxylic acids and use of diethyl oxalate and hydrazine hydrate. Their structure and composition are determined using spectroscopic methods and high-performance liquid chromatography, ensuring purity and individuality (Fedotov et al., 2022).

Antimicrobial Activities

  • Some 1,2,4-triazole derivatives have been synthesized and characterized for their antimicrobial properties. Studies have shown that these compounds display activity against various microorganisms, making them promising candidates for developing new antimicrobial agents (Başoğlu et al., 2013).

Antioxidant and Analgesic Activities

  • Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole have been shown to possess significant analgesic and antioxidant properties. This highlights their potential use in the development of new treatments for pain relief and managing oxidative stress (Karrouchi et al., 2016).

properties

Product Name

3-[5-(2-furanyl)-1H-pyrazol-3-yl]-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

Molecular Formula

C16H13N5O2S

Molecular Weight

339.4 g/mol

IUPAC Name

3-[5-(furan-2-yl)-1H-pyrazol-3-yl]-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13N5O2S/c1-22-14-6-3-2-5-12(14)21-15(19-20-16(21)24)11-9-10(17-18-11)13-7-4-8-23-13/h2-9H,1H3,(H,17,18)(H,20,24)

InChI Key

NXTMOTYZHUYKLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NNC2=S)C3=NNC(=C3)C4=CC=CO4

solubility

33.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(2-furanyl)-1H-pyrazol-3-yl]-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 2
3-[5-(2-furanyl)-1H-pyrazol-3-yl]-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

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